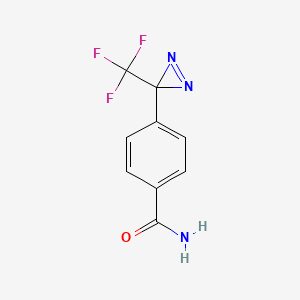

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-3-1-5(2-4-6)7(13)16/h1-4H,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPHOBKSUXHPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide chemical structure and properties

A Technical Guide to 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide: A Versatile Photo-Crosslinking Agent for Elucidating Molecular Interactions

Introduction: Capturing Transient Interactions with Light

In the intricate world of molecular biology and drug discovery, understanding the fleeting interactions between biomolecules is paramount. These interactions govern nearly all cellular processes, from signal transduction to enzymatic catalysis. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions in their native environment. [1]At the heart of this technique are photoreactive crosslinkers, and among the most effective is the trifluoromethyl-aryldiazirine family of compounds. This guide provides an in-depth technical overview of a key member of this family: this compound and its derivatives, which are instrumental in identifying and characterizing ligand-binding proteins, mapping binding sites, and elucidating complex biological pathways. [2] The trifluoromethyl-aryldiazirine moiety is favored for several reasons. Upon irradiation with UV light (typically around 350-360 nm), it efficiently releases nitrogen gas to generate a highly reactive carbene intermediate. [1][3]This carbene can then rapidly and non-selectively insert into neighboring C-H, O-H, or N-H bonds, forming a stable covalent linkage. [4][5]The trifluoromethyl group enhances the stability of the diazirine ring and suppresses the formation of an undesired linear diazo isomer, thereby increasing the efficiency of carbene generation. [1][6]The benzamide functional group provides a convenient handle for conjugation to a wide variety of molecules of interest, such as small molecule inhibitors, peptides, or nucleotides.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of a benzene ring substituted with a trifluoromethyl-diazirine group at one end and a benzamide group at the other. This arrangement provides both the photoreactive and conjugatable functionalities.

Table 1: Physicochemical Properties of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (a common precursor)

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₃N₂O₂ | [7][8] |

| Molecular Weight | 230.14 g/mol | [7][8] |

| CAS Number | 85559-46-2 | [7][8] |

| Appearance | White to off-white powder | |

| Melting Point | 110-112 °C | |

| Solubility | Soluble in DMSO and DMF | [9] |

| Storage Temperature | 2-8°C |

Mechanism of Photo-Activation and Crosslinking

The utility of this compound as a photo-crosslinker stems from its clean and efficient photochemical activation. The process can be summarized in the following steps:

-

UV Activation: Upon irradiation with UV light, typically in the 350-365 nm range, the diazirine ring absorbs a photon. [4][10]2. Nitrogen Extrusion: This absorption of energy leads to the irreversible extrusion of a molecule of nitrogen gas (N₂). [4][11]3. Carbene Generation: The loss of nitrogen generates a highly reactive and short-lived carbene intermediate. [4][11]4. Covalent Insertion: This carbene rapidly inserts into nearby chemical bonds, such as C-H, N-H, and O-H bonds of interacting biomolecules, forming a stable covalent crosslink. [4][5] The short lifetime and high reactivity of the carbene ensure that crosslinking occurs only with molecules in close proximity, providing a high-resolution "snapshot" of the molecular interaction. [12]

Caption: Photochemical activation of a diazirine probe.

Synthesis and Functionalization

The synthesis of this compound and its derivatives typically starts from commercially available precursors. An improved synthesis of the key intermediate, 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid, has been reported, making these reagents more accessible. [13]The carboxylic acid or amine functionalities of these precursors serve as versatile handles for conjugation to various molecules of interest. [14] General Protocol for Amide Coupling:

A common method for attaching the diazirine photophore to a molecule of interest (e.g., a peptide or small molecule with a primary amine) is through an amide bond formation with 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.

Caption: General workflow for amide coupling.

Applications in Research and Drug Discovery

The versatility of this compound-based probes has led to their widespread use in various applications:

-

Target Identification and Validation: By attaching the photophore to a bioactive small molecule, researchers can identify its direct binding partners within a complex cellular lysate. [11]This is crucial for understanding the mechanism of action of drugs and for validating new drug targets.

-

Binding Site Mapping: Photo-crosslinking can pinpoint the specific amino acid residues involved in a ligand-protein interaction. After crosslinking, the protein-ligand adduct is proteolytically digested, and the crosslinked peptides are identified by mass spectrometry. [5]* Studying Protein-Nucleic Acid Interactions: Oligonucleotides functionalized with this diazirine moiety have been used to study the interactions between DNA or RNA and their binding proteins. [15]* Probing Glycoconjugate Interactions: Diazirine-containing sugars can be metabolically incorporated into cellular glycoconjugates to identify their binding partners. [12]* Amyloid Formation Studies: Site-specific incorporation of trifluoromethyldiazirine probes into amyloidogenic peptides has provided structural insights into the early stages of fibril formation. [16]

Experimental Protocol: Photo-Affinity Labeling of a Target Protein

This protocol provides a general framework for a photo-affinity labeling experiment. Optimization of specific conditions (e.g., probe concentration, irradiation time) is essential for each biological system.

1. Probe Incubation:

- Incubate the target protein with the diazirine-functionalized probe in a suitable buffer (e.g., PBS).

- Include a control sample with a competitor ligand to demonstrate the specificity of the interaction. [11] * A typical probe concentration is in the low micromolar range, but should be optimized based on the binding affinity.

2. UV Irradiation:

- Irradiate the samples with a UV lamp at 350-365 nm on ice. [9][11] * The optimal irradiation time depends on the lamp's power and the distance to the sample, and should be determined empirically. [11] 3. Analysis of Crosslinking:

- Analyze the reaction products by SDS-PAGE. A successful crosslinking event will result in a higher molecular weight band corresponding to the protein-probe adduct.

- Visualize the adduct by Western blotting using an antibody against the protein of interest or by detecting a reporter tag (e.g., biotin, fluorophore) on the probe. [11] 4. Identification of Binding Site (Optional):

- Excise the crosslinked band from the gel.

- Perform in-gel digestion with a protease (e.g., trypsin).

- Analyze the resulting peptides by LC-MS/MS to identify the crosslinked residue(s).

Safety and Handling

While diazirine-based reagents have a desirable safety profile for laboratory use, standard precautions for handling chemical compounds should be followed. [4][17][18]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. [19]Handle in a well-ventilated area or a fume hood. [19]* Storage: Store in a cool, dry place, protected from light. * Disposal: Dispose of in accordance with local regulations.

Conclusion

This compound and its derivatives are powerful and versatile tools for chemical biologists and drug discovery scientists. Their efficient photo-activation, stable carbene generation, and facile conjugation chemistry make them ideal for capturing and characterizing transient biomolecular interactions. By enabling the identification of drug targets, the mapping of binding sites, and the elucidation of complex biological pathways, these photo-crosslinkers will continue to play a pivotal role in advancing our understanding of biology and in the development of new therapeutics.

References

-

Presley, A. D., et al. (2019). Photocrosslinking of glycoconjugates using metabolically incorporated diazirine-containing sugars. Nature Protocols, 14(7), 2181-2207. [Link]

-

MacKinnon, A. L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 55-73. [Link]

-

Baran, M., et al. (2024). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. International Journal of Toxicology, 43(2), 146-156. [Link]

-

Zaro, B. W., et al. (2019). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. Current Protocols in Chemical Biology, 11(4), e69. [Link]

-

Baran, M., et al. (2023). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. International Journal of Toxicology. [Link]

-

Baran, M., et al. (2023). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ChemRxiv. [Link]

-

Godovikova, T. S., et al. (2002). [Synthesis of nucleotide derivatives containing 1-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamido)-2,3-propanediol for photoaffinity modification of proteins and nucleic acid]. Bioorganicheskaia khimiia, 28(4), 329-337. [Link]

-

Dubiella, C., & Koenigs, R. M. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(1), 16-29. [Link]

-

Rapić, V., et al. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry, 14, 1846-1856. [Link]

-

Dubiella, C., & Koenigs, R. M. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. [Link]

-

Smith, D. P., et al. (2008). Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. Chemical Communications, (44), 5728-5730. [Link]

-

War-Assawasowan, A., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Chemical Biology, 11(5), 1433-1441. [Link]

-

Hashimoto, M., & Hatanaka, Y. (2008). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Journal of Synthetic Organic Chemistry, Japan, 66(11), 1084-1093. [Link]

-

MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. [Link]

-

Pure Synth. (n.d.). 4-[3-(Trifluoromethyl)-3H-Diazirin-3-Yl]Benzoic Acid 98.0%(HPLC). Pure Synth. [Link]

-

War-Assawasowan, A., et al. (2016). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Chemical Biology. [Link]

-

ResearchGate. (2010). ChemInform Abstract: An Improved Synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl) benzoic Acid for Photoaffinity Labeling. ResearchGate. [Link]

-

Pure Synth. (n.d.). 4-[3-(Trifluoromethyl)-3h-Diazirin-3-Yl]Benzylamine Hydrochloride 98.0%(HPLC). Pure Synth. [Link]

-

Wang, D., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker. [Link]

-

Di Micco, S., et al. (2022). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro. Molecules, 27(15), 4991. [Link]

-

J. A. Hager. (1996). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Semantic Scholar. [Link]

Sources

- 1. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 2. 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid | 85559-46-2 | Benchchem [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 7. pure-synth.com [pure-synth.com]

- 8. chemscene.com [chemscene.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photocrosslinking of glycoconjugates using metabolically incorporated diazirine-containing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pure-synth.com [pure-synth.com]

- 15. [Synthesis of nucleotide derivatives containing 1-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamido)-2,3-propanediol for photoaffinity modification of proteins and nucleic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. tcichemicals.com [tcichemicals.com]

A-Z of 3-Trifluoromethyl-3-Phenyldiazirine (TPD) Derivatives in Photochemical Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical biology and drug discovery, the ability to elucidate and map molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture both stable and transient interactions between small molecules and their biological targets, such as proteins and nucleic acids.[1] Central to this technique is the choice of the photoreactive cross-linking agent. Among the various options, 3-trifluoromethyl-3-phenyldiazirine (TPD) and its derivatives have garnered significant attention and widespread use.[2][3]

This guide provides a comprehensive overview of the photochemistry of TPD derivatives, detailing their mechanism of action, inherent advantages, and practical applications. It is designed to serve as a technical resource for researchers aiming to leverage this versatile tool to unravel complex biological systems and accelerate therapeutic innovation.

The TPD Photophore: A Superior Tool for Covalent Capture

Diazirines, in general, are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms.[4] They are prized in PAL for several key reasons: their small size minimizes steric perturbation of the parent molecule's bioactivity, they are stable in the dark and under various physiological conditions, and they can be activated with UV light at wavelengths (typically ~350-370 nm) that are less damaging to biological samples.[4][5]

The TPD moiety, first developed by Brunner in 1980, introduced a significant advancement by incorporating a trifluoromethyl group.[6][7] This modification effectively suppresses the isomerization of the diazirine to a less reactive linear diazo intermediate upon photolysis, a common side reaction that can lower labeling efficiency.[6][8]

Key Advantages of TPD Derivatives:

-

High Photoreactivity: TPD derivatives efficiently generate highly reactive carbene species upon UV irradiation.[6][7]

-

Reduced Isomerization: The trifluoromethyl group minimizes the formation of the less reactive diazo isomer, leading to higher cross-linking yields.[8][9]

-

Small Steric Footprint: The compact size of the diazirine ring allows for its incorporation into bioactive molecules with minimal disruption of their natural interactions.[10]

-

Chemical Stability: TPD derivatives are stable in both acidic and basic conditions and are generally unreactive towards nucleophiles in the dark.[4][7]

-

Biocompatible Activation: Photoactivation occurs at wavelengths (~350 nm) that are less harmful to sensitive biological systems compared to other photophores like aryl azides.[5][6]

The Photochemical Mechanism: From Diazirine to Covalent Bond

The utility of TPD derivatives lies in the predictable and highly efficient generation of a reactive intermediate upon photoactivation. The process can be broken down into two primary steps:

-

Photoactivation and Carbene Generation: Upon irradiation with UV light (typically around 350 nm), the diazirine ring absorbs a photon and undergoes cleavage, releasing a molecule of dinitrogen gas (N₂). This process generates a highly reactive phenyl(trifluoromethyl)carbene intermediate.[8][10] While a portion of the diazirine may isomerize to a linear diazo compound, this pathway is significantly suppressed in TPD derivatives.[7][8] The diazo isomer itself can also be photolyzed, albeit less efficiently, to generate the same carbene.[11]

-

Carbene Insertion: The generated carbene is an electron-deficient species with a very short lifetime (picoseconds), making it highly reactive.[12] It can readily insert into a wide array of proximal chemical bonds, including strong C-H bonds, as well as N-H and O-H bonds found in amino acid residues of proteins.[4][13] This promiscuous reactivity ensures that if the TPD-containing probe is bound to its target, a covalent bond will be formed with a nearby residue, permanently "labeling" the interaction site.[14] If no suitable binding partner is nearby, the carbene is quickly quenched by water, minimizing non-specific labeling.[4][12]

Caption: General experimental workflow for photoaffinity labeling.

Protocol: General Photo-Crosslinking in Live Cells

This protocol provides a generalized procedure for using a TPD-based probe to identify protein targets in a cellular context. [15][16]Optimization of concentrations, incubation times, and irradiation conditions is essential for each specific probe and biological system.

Materials:

-

TPD-based photoaffinity probe (with alkyne tag)

-

Adherent mammalian cells (e.g., HEK293T)

-

Cell culture medium (e.g., DMEM) and serum

-

Phosphate-buffered saline (PBS)

-

UV lamp (350-365 nm, e.g., a black light lamp) [11]* Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin-coated magnetic beads

-

Reagents for proteomics sample preparation (DTT, iodoacetamide, trypsin)

-

Mass spectrometer (e.g., Orbitrap-based)

Procedure:

-

Cell Culture and Probe Treatment:

-

Plate cells in appropriate culture dishes (e.g., 10 cm dishes) and grow to 80-90% confluency.

-

Prepare a stock solution of the TPD probe in DMSO.

-

Dilute the probe in serum-free medium to the desired final concentration (typically 1-10 µM). A no-probe control and a competition control (with excess unlabeled ligand) should be run in parallel.

-

Remove the culture medium, wash cells once with PBS, and add the probe-containing medium.

-

Incubate for the desired time (e.g., 1-4 hours) at 37°C.

-

-

Photo-Irradiation:

-

Remove the plates from the incubator. Place them on ice and remove the lids.

-

Position the UV lamp at a fixed distance above the plates.

-

Irradiate the cells with 350 nm UV light for a predetermined time (e.g., 10-15 minutes). [11]The optimal time should be determined empirically to maximize labeling while minimizing cell damage.

-

-

Cell Lysis and Protein Extraction:

-

Immediately after irradiation, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Click Chemistry and Enrichment:

-

To ~1 mg of protein lysate, add the click chemistry reagents: biotin-azide, TBTA, freshly prepared sodium ascorbate, and copper (II) sulfate.

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

Add pre-washed streptavidin magnetic beads to the reaction mixture.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C to capture biotinylated proteins.

-

Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Add sequencing-grade trypsin and incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [17][18]

-

Data Analysis and Interpretation

The final and most crucial step is the analysis of the mass spectrometry data. [19]Specialized software is used to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and, consequently, the proteins that were captured.

Key Metrics for Target Identification:

-

Enrichment over Controls: True targets should be significantly enriched in the probe-treated sample compared to the no-probe and competition controls.

-

Peptide Spectral Matches (PSMs): The number of unique peptides and spectra identified for a given protein.

-

Site of Modification: Advanced analysis can pinpoint the specific peptide (and sometimes the exact amino acid) that was covalently modified by the TPD probe, providing valuable structural information about the binding site. [20][21]

Quantitative Comparison of Photoreactive Groups

While TPD offers many advantages, it is important to understand its properties in the context of other commonly used photo-crosslinkers.

| Feature | Trifluoromethyl-Phenyldiazirine (TPD) | Benzophenone | Aryl Azide |

| Activation λ (nm) | ~350-370 [5] | ~350-360 | ~260-300 |

| Reactive Intermediate | Carbene [8] | Triplet Ketyl Radical | Nitrene |

| Reactivity | Inserts into C-H, N-H, O-H [4] | Abstracts H from C-H [12] | Inserts, rearranges |

| Lifetime of Intermediate | Picoseconds [12] | Nanoseconds | Nanoseconds |

| Key Advantage | Small size, high reactivity, low rearrangement [8][10] | Higher crosslinking efficiency in some cases [12] | Ease of synthesis |

| Key Disadvantage | Can be quenched by water [4][12] | Larger size, can be photoreduced | Longer/harsher UV can damage proteins |

Conclusion

3-Trifluoromethyl-3-phenyldiazirine derivatives represent a cornerstone technology in modern chemical biology and drug discovery. Their unique combination of small size, high photoreactivity, and chemical stability makes them an exceptional tool for photoaffinity labeling. By enabling the covalent capture and subsequent identification of small molecule-protein interactions directly in complex biological environments, TPD probes provide invaluable insights into drug mechanisms of action, target validation, and binding site characterization. This guide serves as a foundational resource, empowering researchers to confidently design and execute experiments that can illuminate the intricate molecular dialogues that govern life.

References

-

Diazirine - Wikipedia . Wikipedia. [Link]

-

Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors . ACS Chemical Biology. [Link]

-

Design, synthesis and evaluation of an NLRP3 inhibitor diazirine photoaffinity probe . Queen's University Belfast Research Portal. [Link]

-

Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry . Molecules. [Link]

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations . ACS Organic & Inorganic Au. [Link]

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations . ACS Organic & Inorganic Au. [Link]

-

Diazirines for Photoaffinity Labelling . Pharmaceutical Technology. [Link]

-

Practical conditions for photoaffinity labeling with 3-trifluoromethyl-3-phenyldiazirine photophore . [Link]

-

Fluorinated Carbenes . Chemical Reviews. [Link]

-

Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors . Molecules. [Link]

-

Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors . ACS Chemical Biology. [Link]

-

Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor . HUSCAP. [Link]

-

3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents . ResearchGate. [Link]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications . Digital Commons@Becker. [Link]

-

Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies . Chemistry – A European Journal. [Link]

-

New Trends in Diaziridine Formation and Transformation (a Review) . Molecules. [Link]

-

Trifluoromethylphenylcarbenes. Carbene-Carbene Interconversion on the Singlet Energy Surface and Rearrangement to Trifluorobenzocyclobutene, Trifluorostyrene, and Trifluoromethylfulvenallenes . UQ eSpace. [Link]

-

3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents . Journal of Biological Chemistry. [Link]

-

Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies . ResearchGate. [Link]

-

Systematic study on the influence of the substitution pattern on the photophysical properties of asymmetrically substituted Zn(ii) phthalocyanines . Organic & Biomolecular Chemistry. [Link]

-

Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/ TOF-Mass Spectrometry . Journal of the American Society for Mass Spectrometry. [Link]

-

Photoaffinity Labelling . Domainex. [Link]

-

Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones . Angewandte Chemie International Edition. [Link]

-

Protocol for clickable photoaffinity labeling and quantitative chemical proteomics . STAR Protocols. [Link]

-

Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes . BMB Reports. [Link]

-

A simple photo-affinity labeling protocol . Chemical Communications. [Link]

-

Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification . Antioxidants. [Link]

-

The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes . Journal of Proteomics. [Link]

-

A typical photoaffinity labeling experimental protocol to identify the... . ResearchGate. [Link]

Sources

- 1. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 2. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. Diazirine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 7. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 11. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 12. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 21. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Role of Trifluoromethyl Group in Stabilizing Diazirine Photo-Crosslinkers

Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

In the high-stakes field of target deconvolution and structural proteomics, the trifluoromethyl-phenyl-diazirine (TPD) moiety stands as the "gold standard" photophore. While simple diazirines offer a pathway to carbene generation, they suffer from significant instability and prone-to-artifact isomerization.[1] This guide dissects the critical role of the trifluoromethyl (

Mechanistic Principles: The Fluorine Effect

The Photolysis Pathway

Upon excitation with UV light (typically ~350–365 nm), the diazirine ring undergoes photolytic cleavage, expelling nitrogen (

-

Singlet Carbene (

): The desired species. It inserts into -

Triplet Carbene (

): A lower-energy state that reacts via radical abstraction. This is undesirable as it requires long-lived intermediates that can diffuse away from the target site, leading to non-specific background labeling.

The Stabilizing Role of

The

-

Electronic Stabilization (Pre-activation): The strong inductive effect (

) of the -

Suppression of Diazo-Isomerization: A major failure mode in photoaffinity labeling is the rearrangement of the excited diazirine into a linear diazo isomer rather than expelling

.[4]-

Without

: Isomerization to the diazo species is significant (up to 30-50%). The diazo species is long-lived and reacts preferentially with nucleophiles (e.g., Asp/Glu residues) rather than inserting into the binding pocket's hydrophobic wall, causing false positives. -

With

: The electron-withdrawing nature destabilizes the transition state leading to the diazo isomer, thereby favoring the direct elimination of

-

-

Electrophilicity Enhancement: The

group increases the electrophilicity of the resulting carbene, accelerating its reaction rate with

Pathway Visualization

The following diagram illustrates the bifurcation of the photolytic pathway and the "blocking" effect of the trifluoromethyl group.

Caption: Photolytic pathways of Trifluoromethyl-Phenyl-Diazirine (TPD). The CF3 group kinetically disfavors the red "Isomerization" path, promoting Singlet Carbene formation.

Comparative Analysis: Substituent Effects

The following table summarizes why the Trifluoromethyl-Phenyl variant is superior to other diazirine classes for biological applications.

| Feature | Methyl-Diazirine (Aliphatic) | Phenyl-Diazirine (H-Aryl) | Trifluoromethyl-Phenyl-Diazirine (TPD) |

| Thermal Stability | Low (degrades at RT) | Moderate | High (Stable at >75°C, resists acid/base) |

| Photolysis | ~300 nm (Protein damaging) | ~350 nm | ~350–365 nm (Biocompatible) |

| Diazo Formation | High (>40%) | Moderate | Suppressed (<15-30%, often negligible) |

| Carbene Reactivity | Low selectivity | Mixed Singlet/Triplet | High Electrophilicity (Rapid C-H insertion) |

| Lipophilicity | Low | Moderate | High (May require solubility tags) |

| Primary Failure Mode | Rearrangement to alkene/diazo | Slow reaction kinetics | Hydrophobicity-induced aggregation |

Experimental Protocols

Synthesis of TPD-Labeled Probes

Note: This workflow describes the installation of the TPD moiety onto a ligand. Safety Precaution: Diazirines are potentially explosive; handle small quantities behind blast shields.

Step 1: Ketone Formation React the ligand precursor (typically an organolithium or Grignard reagent) with trifluoroacetic anhydride or a trifluoroacetyl donor to generate the trifluoromethyl ketone.

Step 2: Oxime Conversion

-

Reflux the ketone with hydroxylamine hydrochloride (

) in pyridine/ethanol. -

Validation: Monitor disappearance of carbonyl peak via IR or TLC.

Step 3: Tosylation React the oxime with p-toluenesulfonyl chloride (TsCl) to form the tosyl oxime. This activates the nitrogen for the subsequent cyclization.

Step 4: Diaziridine Cyclization (The Schmitz Method)

-

Dissolve tosyl oxime in ether/DCM.

-

Treat with liquid ammonia (

) in a sealed pressure tube at -78°C, then slowly warm to room temperature. -

Mechanism: Ammonia attacks the tosyl oxime, displacing the tosyl group and cyclizing to form the diaziridine (saturated ring).

Step 5: Oxidation to Diazirine

-

Dissolve the crude diaziridine in methanol.

-

Add Silver Oxide (

) or Iodine ( -

Stir in the dark (protect from light!). The reaction oxidizes the N-N single bond to a double bond.

-

Purification: Silica gel chromatography in the dark. TPDs are stable on silica.

Photo-Crosslinking Workflow

This protocol ensures maximal specific labeling while minimizing non-specific background.

Reagents:

-

TPD-Probe (10–100 µM)

-

Target Protein (1–10 µM)

-

Buffer: PBS or HEPES (Avoid Tris if possible, as it acts as a scavenger, though TPD is robust enough to work in Tris).

Procedure:

-

Equilibration: Incubate TPD-Probe with Target Protein for 30 min at 4°C in the dark to establish binding equilibrium.

-

Irradiation:

-

Transfer sample to a borosilicate glass vial or clear-bottom 96-well plate (plastic absorbs UV).

-

Place on ice.

-

Irradiate with 365 nm LED (approx. 10–100 mW/cm²) for 1–5 minutes.

-

Note: Avoid short-wave UV (<300 nm) to prevent protein denaturation.

-

-

Quenching: Add excess soluble scavenger (e.g., BSA or Methionine) if analyzing kinetics, or proceed directly to precipitation.

-

Analysis: Digest protein (Trypsin) and analyze via LC-MS/MS. Look for mass shift corresponding to the probe + insertion.

Advanced Applications: Target Deconvolution

The stability of TPD allows it to be used in complex "Live Cell" environments where enzymes (esterases, proteases) would degrade less robust linkers.

Caption: Chemoproteomic workflow utilizing TPD-based probes for target identification in live cells.

References

-

Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[5] A new carbene generating group for photolabeling reagents.[5][6][7] Journal of Biological Chemistry, 255(8), 3313-3318.[7] Link

-

Hatanaka, Y., & Kanaoka, Y. (1998). Biotinyl diazirine photophore: an approach to high-resolution photoaffinity labeling for probing receptor-ligand interface.[8] Heterocycles, 47(2), 625-632. Link

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Link

-

Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Synthesis and Photochemical Characterization. Chemical Reviews, 111(8), 4405–4417. Link

-

Mackinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology, 1(1), 55-73. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]

- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 5. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide CAS number and molecular weight

The following technical monograph provides an in-depth analysis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide , a specialized derivative of the "Gold Standard" trifluoromethyl phenyl diazirine (TPD) photophore.

Classification: Photoaffinity Labeling (PAL) Reagent / Chemical Biology Probe[1]

Executive Summary

In the field of chemoproteomics and drug discovery, This compound represents a critical class of photoactivatable probes.[1] Unlike traditional aryl azides or benzophenones, this compound utilizes the trifluoromethyl phenyl diazirine (TPD) core.

The TPD moiety is preferred for three mechanistic reasons:

-

Chemical Stability: The trifluoromethyl group stabilizes the diazirine ring against thermal decomposition and prevents internal rearrangement (the "1,2-H shift") common in non-fluorinated diazirines.

-

Bio-orthogonal Activation: It absorbs light at ~350–360 nm , a wavelength range that avoids UV-induced damage to proteins and nucleic acids (which absorb <280 nm).

-

Carbene Reactivity: Upon photolysis, it generates a reactive carbene capable of inserting into unactivated C–H, O–H, and N–H bonds, allowing for the covalent capture of transient protein-ligand interactions with high spatial resolution.

Physicochemical Specifications

The following data characterizes the primary amide form of the probe. Researchers should note that this compound is often synthesized in situ or derived from its parent benzoic acid (TDBA) during conjugation reactions.

| Property | Specification | Notes |

| Compound Name | This compound | Primary amide derivative of TPD |

| CAS Number | 1216997-96-4 | Specific to the primary amide form |

| Parent Acid CAS | 85559-46-2 | For the benzoic acid precursor (TDBA) |

| Molecular Formula | ||

| Molecular Weight | 229.16 g/mol | Monoisotopic mass: ~229.05 |

| Solubility | DMSO, Methanol, Ethanol | Low solubility in water; stock solutions usually prepared in DMSO |

| ~350–360 nm | The "activation window" | |

| Appearance | White to off-white solid | Light-sensitive |

| Storage | -20°C, Dark, Inert Atmosphere | Protect from UV light and moisture |

Mechanistic Photochemistry

The utility of this probe relies on the generation of a singlet carbene. The trifluoromethyl group is essential here; without it, the carbene would rapidly rearrange into an unreactive alkene.

Photolysis Pathway[9]

-

Excitation: Irradiation at 365 nm excites the diazirine.

-

Nitrogen Extrusion:

is expelled, generating a singlet phenylcarbene. -

Insertion: The carbene inserts into a nearby bond (within ~3-4 Å) on the target protein.

-

Side Reaction: A portion (~30%) may isomerize to a linear diazo species. This is long-lived but can be quenched or subjected to secondary photolysis.

Figure 1: Photochemical cascade of the TPD moiety. The singlet carbene is the active species responsible for crosslinking.

Synthesis & Preparation

While the benzamide can be purchased, it is frequently synthesized from 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA) . The acid is the versatile building block.

Synthetic Route (Acid to Amide)

-

Activation: React TDBA (CAS 85559-46-2) with Thionyl Chloride (

) to form the acid chloride, or use EDC/NHS to form the active ester. -

Amidation: React the activated intermediate with Ammonia (

) or a specific amine-containing ligand to generate the benzamide probe.

Critical Note on Safety: The synthesis of the diazirine ring itself involves liquid ammonia and hydroxylamine-O-sulfonic acid. This step is hazardous and potentially explosive. It is recommended to purchase the TDBA core rather than synthesizing the diazirine ring from scratch unless equipped with specialized safety shields.

Experimental Protocol: Photo-Crosslinking

This protocol describes the use of the benzamide probe (or a ligand-conjugated variant) to map a binding site on a target protein.[1]

Materials

-

Probe: this compound (100 mM stock in DMSO).

-

Protein: Purified target protein (1-10 µM in PBS).

-

UV Source: UV Lamp emitting at 365 nm (e.g., Stratalinker or handheld UV lamp). Do not use 254 nm.

Workflow

-

Equilibration:

-

Incubate the protein with the probe (10–100 µM) in PBS for 30 minutes at 4°C or Room Temperature in the dark .

-

Control: Prepare a sample with excess competitor ligand (if available) to prove specific binding.

-

-

Irradiation:

-

Place samples on ice (to prevent heating).

-

Irradiate at 365 nm for 10–20 minutes. Distance: ~5 cm from the source.

-

Tip: If the solution turns slightly yellow, this indicates the formation of the diazo isomer.

-

-

Quenching & Processing:

-

Add quench buffer (e.g., Ammonium Bicarbonate) or proceed directly to precipitation (Acetone/TCA) to remove excess free probe.

-

-

Analysis (LC-MS/MS):

-

Digest the protein with Trypsin.

-

Analyze via LC-MS/MS.

-

Mass Shift Search: Look for peptide modifications corresponding to the probe's mass.

-

Insertion Mass: The probe adds its whole mass minus

. -

Mass Shift (

m): MW(Probe) - 28.01 Da. -

For the benzamide (MW 229.16), the adduct mass shift is +201.15 Da .

-

-

Figure 2: Standard Chemoproteomic Workflow for TPD-based probes.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profile of diazirines.

-

Explosion Hazard: While TPD derivatives are more stable than non-fluorinated diazirines, they are high-energy species. Never heat solid diazirines above 80°C. Do not scrape dried solids vigorously.

-

Light Sensitivity: Store exclusively in amber vials wrapped in foil. Ambient fluorescent light contains enough UV to slowly degrade the probe over weeks.

-

Chemical Compatibility: The diazirine ring is stable to acids and bases in the dark, but the carbene generated upon photolysis is indiscriminate. Avoid buffers with high concentrations of scavengers (e.g., TRIS, BSA) during the irradiation step if possible, as they will compete with the target protein for the carbene.

References

-

Hatanaka, Y., & Kempin, U. (2002). Synthesis of nucleotide derivatives containing 1-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamido)-2,3-propanediol for photoaffinity modification. Russian Journal of Bioorganic Chemistry.[2] (Validating the benzamide substructure in probes).

-

Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents.[3][4] Journal of Biological Chemistry, 255(8), 3313-3318.[3] (The foundational text on TPD chemistry).

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. (Review of applications and mechanisms).

-

ChemicalBook. this compound Product Entry. (Source for CAS 1216997-96-4).

Sources

- 1. 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid | 85559-46-2 | Benchchem [benchchem.com]

- 2. [Synthesis of nucleotide derivatives containing 1-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamido)-2,3-propanediol for photoaffinity modification of proteins and nucleic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Photoaffinity Labeling with Benzamide Diazirine Probes

Introduction: Illuminating Biological Interactions

In the intricate landscape of drug discovery and chemical biology, understanding the precise interactions between a small molecule and its protein targets within a native cellular environment is paramount. Photoaffinity labeling (PAL) has emerged as a powerful and indispensable technique to achieve this, providing a method to convert transient, non-covalent interactions into stable, covalent bonds.[1][2] This process, initiated by ultraviolet (UV) light, essentially "freezes" a ligand-protein interaction in time and space, enabling the subsequent identification of the binding partners and the specific sites of interaction.[2][3] Among the arsenal of photoreactive groups available, diazirines have become a gold standard due to their small size, high photo-activation efficiency, and the highly reactive carbene species they generate.[4][5][6]

This guide provides an in-depth exploration of a specific, highly versatile class of these tools: benzamide diazirine probes. We will delve into the fundamental photochemistry of diazirines, the rationale behind the benzamide scaffold, principles of probe design, and a detailed, field-proven experimental workflow from initial labeling to mass spectrometry-based target identification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to elucidate drug mechanisms, identify off-targets, and map complex biological interactomes.

The Core Principle: The Photochemistry of Diazirines

The utility of a diazirine as a photo-crosslinker is rooted in its ability to cleanly and efficiently generate a highly reactive carbene upon UV irradiation. Diazirines are three-membered rings containing two nitrogen atoms, which are exceptionally stable in the dark but photolabile.

Activation and the Dual-Mechanism Reality

Upon irradiation with UV light, typically in the 350-370 nm range, the diazirine moiety absorbs a photon and undergoes irreversible decomposition, releasing a molecule of nitrogen gas (N₂) to form a carbene.[2][7] This carbene is a highly reactive, unselective intermediate capable of inserting into nearby C-H and N-H bonds within the protein's binding pocket, forming a stable covalent bond.[7]

However, the mechanism is more nuanced than a simple, direct conversion to a carbene. It is now understood that upon photolysis, the diazirine can first isomerize into a linear diazo intermediate.[8][9][10] This diazo species exists in equilibrium and can either proceed to lose N₂ to form the desired reactive carbene or, critically, react directly with nucleophilic amino acid residues.[7][8] Studies have shown that diazo intermediates have a preference for reacting with carboxylic acid residues (Aspartic and Glutamic acid), which can lead to a degree of labeling bias.[7][8] Understanding this dual mechanism is crucial for interpreting experimental results, as the observed cross-linking sites may arise from either the highly indiscriminate carbene or the more selective diazo intermediate.

Caption: Mechanism of diazirine photoactivation leading to covalent target labeling.

Probe Design: The Benzamide Scaffold and Trifunctionality

A successful photoaffinity probe must do more than just form a covalent bond. Modern probes are typically "trifunctional," incorporating three essential modules to maximize experimental success.[11][12] The benzamide scaffold is a common and effective core for building such probes.[13][14][15][16]

-

Recognition Moiety: This is the part of the probe that provides binding affinity and selectivity for the target protein. In this case, the benzamide core itself or a derivative serves as the pharmacophore that directs the probe to a specific class of binding sites.[15]

-

Photoreactive Group: The diazirine is attached to the benzamide scaffold at a position that, based on Structure-Activity Relationship (SAR) data, projects into the solvent-exposed region of the binding pocket without disrupting the key interactions required for binding.[17]

-

Reporting/Enrichment Handle: This is a bioorthogonal tag, most commonly a terminal alkyne or azide, that allows for downstream applications.[18] The alkyne handle is particularly popular as it enables copper-catalyzed or strain-promoted "click chemistry" to attach a reporter tag (like a fluorophore for imaging) or an affinity tag (like biotin for enrichment and pulldown) after the cross-linking event.[18][19]

Sources

- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. daneshyari.com [daneshyari.com]

- 16. Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]

- 18. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 19. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]

Photostability and Handling of Trifluoromethyl Diazirinyl Benzamide

A Technical Guide for High-Fidelity Photoaffinity Labeling

Executive Summary

Trifluoromethyl diazirinyl benzamide (TFD-Benzamide) represents the "gold standard" in photoaffinity labeling (PAL) due to its chemical stability and the high reactivity of its generated carbene. However, a common misconception is that TFD probes are completely inert to ambient light. While significantly more stable than aryl azides, TFD-Benzamide exhibits a specific sensitivity profile to the UV-A shoulder found in standard laboratory fluorescent lighting.

This guide provides a technical breakdown of the photophysical stability of TFD-Benzamide, delineates the degradation pathways that introduce experimental noise, and establishes a self-validating protocol for handling these compounds to ensure proteomic data integrity.

Part 1: The Photophysical Basis of Stability

To understand the stability profile, one must analyze the absorption spectrum of the diazirine ring relative to common light sources.

1.1 Absorption vs. Emission Overlap

The trifluoromethyl diazirine moiety exhibits a characteristic absorption band centered around 350–360 nm (

-

The Stability Window: It is effectively transparent to visible light (>400 nm).

-

The Vulnerability: Standard laboratory fluorescent tubes emit a "mercury line" spectrum that includes significant energy in the 313 nm and 365 nm regions. This overlaps directly with the activation energy of the diazirine.

-

Sunlight: Direct sunlight contains high flux in the 350 nm region, causing rapid degradation (minutes).

1.2 The Degradation Mechanism

Upon photon absorption, TFD-Benzamide does not simply "break."[1] It undergoes a bifurcation event. Approximately 65% converts to the reactive singlet carbene (the desired species), while ~35% isomerizes into a linear diazo species [2].[2]

-

The Silent Killer (Diazo Isomer): The diazo isomer is distinct from the diazirine. It is chemically stable in the dark but thermally less stable than the parent diazirine. Crucially, it can still generate a carbene upon further irradiation or heating, potentially leading to "delayed" non-specific labeling that confuses temporal resolution in experiments.

Figure 1: The bifurcation of trifluoromethyl diazirine photolysis. Note the formation of the Diazo isomer, which can act as a delayed source of background noise.

Part 2: Stability Assessment & Comparative Data[3]

The following data synthesizes stability profiles across common photophores. TFD-Benzamide offers the best balance but requires specific handling.

| Photophore Class | Ambient Light Stability (Fluorescent Lab) | Activation Wavelength | Primary Degradation Product | Handling Risk |

| TFD-Benzamide | Moderate (t | ~350-365 nm | Diazo isomer / Hydrolysis | Medium (Accumulates silent impurities) |

| Aryl Azide | Low (t | <300 nm | Nitrene / Ring expansion | High (Rapid deactivation) |

| Benzophenone | High (Indefinite) | 350-360 nm | Triplet Ketone (Reversible) | Low (But requires long irradiation) |

*Note: While TFD appears stable for days, the accumulation of even 5-10% diazo isomer can skew quantitative mass spectrometry data.

Part 3: Handling Protocols (The "Dark Match" System)

To ensure scientific integrity, you must implement a "Dark Match" protocol. This validates that any observed biological effect is due to light-activated covalent bonding, not random degradation or non-covalent binding.

3.1 Storage and Preparation

-

Lyophilized State: Store at -20°C or -80°C. Stable indefinitely in the dark.

-

Solubilization:

-

Solvent: DMSO (anhydrous).

-

Vessel: Amber borosilicate glass is mandatory. Clear glass allows ~350 nm transmission.

-

Concentration: Prepare high-concentration stocks (e.g., 10-50 mM). Dilute immediately before use.

-

-

Lighting:

-

Ideal: Red-filtered photography room lights (TFD is transparent to red light).

-

Acceptable: Standard lab lights if samples are wrapped in foil.

-

Unacceptable: Direct sunlight or biosafety cabinets with UV sterilization lamps left on.

-

3.2 Quality Control: The "t0" Check

Before committing expensive protein samples, validate the probe integrity using 19F NMR or LC-MS .

-

Method A: 19F NMR (Gold Standard)

-

Dissolve a small aliquot in CD3OD or DMSO-d6.

-

Check: Look for the characteristic Diazirine peak at -65 ppm .[3]

-

Fail Criteria: Appearance of a secondary peak at -57 ppm indicates Diazo formation (degraded probe) [3].

-

-

Method B: LC-MS (Rapid Check)

-

Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

-

Check: TFD-Benzamide and its Diazo isomer are isomers (same mass). However, they often have distinct retention times on C18 columns.

-

Protocol: Irradiate a "waste" sample for 1 minute and run it. Note the new peak. If this peak exists in your "fresh" stock, discard the stock.

-

Part 4: Experimental Workflow for Light-Sensitive Probes

This workflow minimizes ambient exposure during the critical "incubation" phase where the probe is in solution with the protein but not yet crosslinked.

Figure 2: Optimized workflow for TFD-Benzamide handling. The "Dilution" step is the highest risk for ambient degradation due to the removal of high-concentration optical shielding.

Part 5: Troubleshooting & FAQs

Q: Can I use a standard UV transilluminator (gel box) for activation?

-

A: No. Gel boxes often emit at 302 nm or 312 nm. This is too energetic and will damage proteins and cause radical oxidation of the buffer. You must use a 365 nm LED array or a mercury lamp with a specific 350 nm bandpass filter.

Q: My sample turned yellow after irradiation. Is this normal?

-

A: No. TFD photolysis products are generally colorless. Yellowing often indicates photo-oxidation of aromatic amino acids (Trp/Tyr) or the buffer, suggesting your light source has significant UVB/UVC contamination (<300 nm).

Q: How long can I leave the probe in cell culture media on the bench?

-

A: In standard fluorescent light: < 30 minutes . In a hood with the sash light off: 2-4 hours . The benzamide scaffold improves solubility but does not protect the diazirine ring from photon flux.

References

-

Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[1][2][3][4][5][6][7] A new carbene generating group for photolabeling reagents.[6][8] Journal of Biological Chemistry, 255(8), 3313–3318.[6]

-

Kumar, A. B., & Manetsch, R. (2016).[9] 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability.[1][3][4][10][11] Chemical Communications, 52(13), 2729-2732.[3]

-

Djordjevic, I., et al. (2020).[3] Diazoalkane decay kinetics from UVA-active protein labelling molecules: Trifluoromethyl phenyl diazirines. Biomaterials, 255, 120167.

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[1][9][3][6][8][10][12][13] Bioorganic & Medicinal Chemistry, 20(2), 554-570.

Sources

- 1. chem.fsu.edu [chem.fsu.edu]

- 2. 3,3-Di(trifluoromethyl)diazirine | 3024-50-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. rsc.org [rsc.org]

- 10. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl phenyl diazirine maleimide | AAT Bioquest [aatbio.com]

- 13. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

An In-Depth Technical Guide to the Absorption Spectra and Extinction Coefficient of Diazirine Benzamide Photoaffinity Probes

Introduction: The Critical Role of Photophysical Characterization in Drug Discovery

Diazirine benzamides represent a sophisticated class of photoaffinity labeling (PAL) probes, pivotal in modern chemical biology and drug development.[1][2] Their utility lies in the strategic combination of a benzamide moiety, often designed to mimic a pharmacophore that interacts with a biological target, and a diazirine group, a compact and highly efficient photo-activatable cross-linker.[1][3][4] Upon irradiation with UV light, the diazirine moiety generates a highly reactive carbene species that can form a covalent bond with interacting biomolecules, thus enabling the identification and characterization of drug targets and their binding sites.[3][5][6]

The efficacy of any photoaffinity labeling experiment is fundamentally dependent on the precise photophysical properties of the probe. A thorough understanding of the absorption spectrum and molar extinction coefficient is not merely academic; it is a prerequisite for designing robust and reproducible experiments. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and practices for characterizing the absorption spectra and determining the extinction coefficient of diazirine benzamide probes.

Core Principles: Understanding the Electronic Transitions in Diazirine Benzamides

The UV-Vis absorption spectrum of a diazirine benzamide is a composite of the electronic transitions within its constituent functional groups: the diazirine ring and the benzamide aromatic system.

-

The Diazirine Chromophore: The diazirine group exhibits a characteristic weak absorption band in the near-UV region, typically between 350 nm and 380 nm.[3][7] This absorption is attributed to a symmetry-forbidden n → π* transition of the non-bonding electrons on the nitrogen atoms to an anti-bonding π* orbital of the N=N double bond. The relatively low molar extinction coefficient of this transition is a key feature.

-

The Benzamide Chromophore: The benzamide moiety, as an aromatic amide, displays strong absorption bands at shorter wavelengths, generally below 300 nm. These are due to π → π* transitions within the conjugated system of the benzene ring and the carbonyl group. The exact position and intensity of these peaks can be influenced by substituents on the aromatic ring.[8][9]

The resulting spectrum of a diazirine benzamide will therefore typically show intense absorption at shorter wavelengths, attributable to the benzamide portion, and a distinct, weaker absorption at longer wavelengths, which is the signature of the diazirine group. It is this longer-wavelength absorption that is critical for the photoactivation of the probe, as it allows for the use of UV light that is less likely to cause damage to biological samples.[7]

Quantitative Analysis: The Molar Extinction Coefficient

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance in a specific solvent and is a key parameter in the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in M)

-

l is the path length of the cuvette (typically 1 cm)

An accurate determination of the molar extinction coefficient is essential for preparing solutions of known concentration for photoaffinity labeling experiments and for quantifying the efficiency of the photocrosslinking reaction.

Photophysical Data of Representative Aromatic Diazirines

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| ortho-azi-fropofol (Aromatic diazirine phenol) | 317 (diazirine), 273 & 267 (aromatic) | 1600 (at 273 nm) | Methanol |

| 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane | 356 (diazirine), 250 (aromatic) | 1170 (at 356 nm), 2120 (at 250 nm) | CDCl₃ |

Data compiled from available literature.[10][11]

Experimental Protocol for the Determination of Absorption Spectrum and Molar Extinction Coefficient

This section provides a detailed, step-by-step methodology for the characterization of a novel diazirine benzamide probe.

I. Instrumentation and Reagents

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning a wavelength range of at least 200-500 nm.

-

Quartz Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

-

Analytical Balance: For accurate weighing of the diazirine benzamide sample.

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes for the preparation of stock and working solutions.

-

Spectroscopic Grade Solvent: A solvent that dissolves the diazirine benzamide and is transparent in the wavelength range of interest (e.g., methanol, ethanol, or acetonitrile).

II. Experimental Workflow

Caption: Experimental workflow for determining the molar extinction coefficient.

III. Step-by-Step Procedure

-

Preparation of a Stock Solution: a. Accurately weigh a small amount (e.g., 1-5 mg) of the purified diazirine benzamide using an analytical balance. b. Quantitatively transfer the weighed compound to a volumetric flask (e.g., 10 mL or 25 mL). c. Dissolve the compound in the chosen spectroscopic grade solvent and fill the flask to the mark. d. Calculate the precise molar concentration of this stock solution.

-

Preparation of Working Standards: a. Perform a series of accurate serial dilutions of the stock solution to prepare at least five working standards of different concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the expected λmax to ensure linearity.

-

Recording the Absorption Spectra: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. c. Starting with the most dilute working standard, rinse the sample cuvette with the solution, then fill it and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm). d. Repeat this procedure for all the working standards, moving from the most dilute to the most concentrated.

-

Data Analysis and Calculation of the Molar Extinction Coefficient: a. From the recorded spectra, identify the wavelength of maximum absorbance (λmax) for both the aromatic and the diazirine absorption bands. b. For each λmax, record the absorbance value for each of the working standards. c. Create a plot of absorbance (y-axis) versus concentration (x-axis) for each λmax. d. Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law. e. The slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Visualization of the Core Structure

Caption: General structure of a diazirine benzamide photoaffinity probe.

Conclusion: Ensuring Experimental Success through Rigorous Characterization

A precise understanding of the absorption spectrum and molar extinction coefficient of a diazirine benzamide photoaffinity probe is not a trivial pursuit but a cornerstone of rigorous scientific investigation. This guide has outlined the fundamental principles governing the photophysical properties of these critical research tools and provided a detailed, actionable protocol for their characterization. By diligently applying these methodologies, researchers can ensure the reproducibility and reliability of their photoaffinity labeling experiments, ultimately accelerating the pace of drug discovery and the elucidation of complex biological processes.

References

Sources

- 1. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity Compounds - Enamine [enamine.net]

- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 7. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Trifluoromethyl-Phenyl-Diazirine (TPD)-Based Photo-Affinity Reagents: History, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trifluoromethyl-phenyl-diazirine (TPD)-based photo-affinity reagents, from their historical development to their current applications in cutting-edge chemical biology and drug discovery. We will delve into the core principles, mechanistic details, and practical workflows that empower researchers to identify and validate molecular targets, map binding sites, and unravel complex biological interactions.

Part 1: The Foundation: An Introduction to Photo-Affinity Labeling (PAL)

Photo-affinity labeling (PAL) is a powerful chemical proteomics technique used to covalently capture and identify the binding partners of a small molecule ligand within a complex biological system.[1][2][3] This method is indispensable for elucidating drug mechanisms of action, discovering novel therapeutic targets, and mapping the intricate networks of molecular interactions that govern cellular function.[4][5]

The success of PAL hinges on a specially designed chemical probe, which typically consists of three key components:[4][5]

-

Specificity Unit: The core ligand or pharmacophore that provides the binding affinity and selectivity for the target protein(s).

-

Photoreactive Moiety: A chemical group that is stable under ambient conditions but, upon activation by UV light, transforms into a highly reactive species capable of forming a covalent bond with nearby amino acid residues.[4]

-

Reporter Tag: A functional handle, such as biotin or an alkyne, that facilitates the detection, enrichment, and identification of the covalently labeled proteins.[4]

The general workflow involves incubating the probe with a biological sample, activating the photoreactive group with light to form a covalent bond, and then using the reporter tag to isolate and identify the labeled protein, typically via mass spectrometry.[2][6]

The Photoreactive Toolbox

Several classes of photoreactive groups have been developed, each with distinct properties. The most common are aryl azides, benzophenones, and diazirines.[2][3][4][7]

| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Key Characteristics |

| Aryl Azide | 254-300 nm | Nitrene | Small size; can undergo rearrangement; relatively long-lived intermediate.[4][7] |

| Benzophenone | ~350 nm | Diradical (Triplet) | High preference for C-H bond insertion; can be quenched by water; relatively large and may cause steric hindrance.[4][7] |

| Diazirine | ~350-360 nm | Carbene | Highly reactive and short-lived; inserts into a wide range of bonds; small size minimizes perturbation.[4][8][9] |

While each has its place, diazirines, and specifically the TPD group, have emerged as a preferred choice for many applications due to their unique combination of small size, high reactivity, and activation by more biocompatible wavelengths of light.[8][9]

Part 2: The Ascendancy of TPD-Based Reagents

The journey of diazirine-based probes began in the 1970s.[3][9] A significant breakthrough came in 1980 when Brunner introduced the 3-trifluoromethyl-3-phenyldiazirine (TPD) group.[9] This modification was engineered to address a key limitation of earlier diazirines: the undesirable photo-isomerization to a less reactive linear diazo compound, which reduces labeling efficiency.[9]

The TPD moiety offers several distinct advantages that have made it a workhorse in chemical biology:

-

Minimal Perturbation: Diazirines are among the smallest photo-crosslinkers, reducing the likelihood that the probe will alter the natural binding interaction of the parent ligand.[8]

-

Biocompatible Activation: TPD probes are activated by long-wave UV light (typically 350-360 nm), which minimizes cellular damage compared to the shorter wavelengths required for groups like aryl azides.[9]

-

High Reactivity: Upon activation, the TPD group generates an extremely reactive and short-lived carbene species, which can insert into a wide variety of C-H and N-H bonds in its immediate vicinity, ensuring rapid and efficient capture of the binding partner.[4][9]

-

Chemical Stability: TPD reagents are chemically robust and stable to a wide range of synthetic conditions, facilitating their incorporation into complex small molecules.[9]

Part 3: The Underlying Chemistry of TPD Reagents

Mechanism of Action

Understanding the photochemistry of the TPD group is critical for designing and executing successful PAL experiments. Upon irradiation with ~350 nm light, the diazirine ring loses a molecule of nitrogen (N₂) to generate a highly reactive trifluoromethylphenylcarbene intermediate.[4][10][11] This carbene then rapidly and indiscriminately forms a covalent bond with the nearest amino acid side chains at the ligand-binding site.

However, a competing photochemical pathway exists: the rearrangement of the diazirine into a more stable, linear diazo isomer.[10][12] This diazo compound is significantly less reactive and represents an off-pathway that decreases the overall labeling yield. While the trifluoromethyl group on the TPD moiety helps to suppress this isomerization compared to other diazirines, it is an important factor to consider.[9] Studies have shown that irradiation conditions, such as wavelength and duration, can influence the ratio of carbene generation to diazo formation.[10] For most applications, irradiation with a 15W black light lamp for 10-20 minutes is effective.[10]

Caption: Photochemical activation pathways of a TPD reagent.

Synthesis and Probe Architecture